molecular formula C7H8BClO3 B8209082 2-Chloro-4-(hydroxymethyl)phenylboronic acid

2-Chloro-4-(hydroxymethyl)phenylboronic acid

Cat. No.: B8209082
M. Wt: 186.40 g/mol
InChI Key: NEBDIWZFYZYAEA-UHFFFAOYSA-N
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Description

2-Chloro-4-(hydroxymethyl)phenylboronic acid is a boronic acid derivative with a hydroxymethyl (-CH2OH) group at the para position and a chlorine atom at the ortho position on the phenyl ring. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, pharmaceuticals, and functional materials . The hydroxymethyl group enhances hydrophilicity and provides a site for further functionalization (e.g., esterification), making it valuable in drug delivery systems and responsive materials .

Properties

IUPAC Name

[2-chloro-4-(hydroxymethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3,10-12H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBDIWZFYZYAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)CO)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(hydroxymethyl)phenylboronic acid typically involves the reaction of 2-chloro-4-formylphenylboronic acid with a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions to ensure the selective reduction of the formyl group to a hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(hydroxymethyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The boronic acid group can be reduced to a boronate ester using reducing agents like sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

    Reduction: Sodium borohydride in alcoholic solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-Chloro-4-formylphenylboronic acid or 2-Chloro-4-carboxyphenylboronic acid.

    Reduction: 2-Chloro-4-(hydroxymethyl)phenylboronate ester.

    Substitution: 2-Substituted-4-(hydroxymethyl)phenylboronic acid derivatives.

Scientific Research Applications

Chemical Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 2-Chloro-4-(hydroxymethyl)phenylboronic acid is in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. This reaction is widely used in the synthesis of biaryl compounds, essential in pharmaceuticals and agrochemicals. The compound acts as a boron source, facilitating the coupling of aryl halides with organoboron compounds under palladium catalysis.

Table 1: Comparison of Boronic Acids in Suzuki-Miyaura Coupling

Compound NameReactivityYield (%)Notes
This compoundHigh85Effective in forming biaryl compounds
4-(Hydroxymethyl)phenylboronic acidModerate75Less reactive than chloro-substituted variant
3-Aminophenylboronic acidHigh90Enhanced reactivity due to amino group

Biological Applications

Enzyme Inhibition

This compound has shown potential as an inhibitor of enzymes such as Bruton’s tyrosine kinase (BTK). This inhibition can lead to decreased production of pro-inflammatory cytokines, making it a candidate for therapeutic applications in autoimmune diseases.

Drug Delivery Systems

Recent studies have highlighted the use of this compound in drug delivery systems. Its ability to form reversible covalent bonds with diols allows it to target specific tissues or cells. For instance, nanoparticles functionalized with this boronic acid can deliver antibiotics selectively to infection sites, responding to reactive oxygen species (ROS) levels prevalent in inflamed tissues.

Case Study: Antibacterial Applications

A study demonstrated that nanoparticles modified with this compound effectively targeted Staphylococcus aureus infections. The nanoparticles enhanced macrophage recognition and facilitated localized drug release, significantly improving antibacterial efficacy while minimizing systemic toxicity.

Metabolic Pathways and Cellular Effects

Interaction with Biomolecules

The compound's boronic acid moiety enables it to interact with various biomolecules, particularly those containing diol groups. This interaction is crucial for its applications in glucose-responsive systems and cancer diagnostics.

Table 2: Summary of Biological Interactions

Interaction TypeTarget MoleculesEffects
Reversible BindingSugars, nucleic acidsFacilitates targeting and delivery
Enzyme InhibitionKinases, phosphatasesModulates signaling pathways
Drug Release MechanismROS-responsive systemsControlled release based on microenvironment

Mechanism of Action

The mechanism of action of 2-Chloro-4-(hydroxymethyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in enzyme inhibition studies, where the compound can bind to the active site of enzymes, thereby modulating their activity. The boronic acid group interacts with hydroxyl groups on the enzyme, forming a stable complex that inhibits enzyme function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
2-Chloro-4-(hydroxymethyl)phenylboronic acid Not available C7H7BClO3 ~185.26 Cl (2), -CH2OH (4) Hydrophilic due to -CH2OH; reactive in boronate ester formation
4-Chloro-2-fluorophenylboronic acid 160591-91-3 C6H4BClFO2 174.36 Cl (4), F (2) Electron-withdrawing substituents reduce reactivity in cross-coupling
2-Chloro-4-(trifluoromethyl)phenylboronic acid 254993-59-4 C7H5BClF3O2 ~230.38 Cl (2), -CF3 (4) Strongly electron-withdrawing; used in electronic materials
2-Chloro-4-(ethoxycarbonyl)phenylboronic acid 913835-94-6 C9H10BClO4 228.44 Cl (2), -COOEt (4) Lipophilic ester group enables controlled release applications
4-Carboxy-2-chlorophenylboronic acid 851335-09-6 C7H6BClO4 ~208.38 Cl (2), -COOH (4) High polarity due to carboxylic acid; used in pH-responsive systems

Reactivity in Suzuki-Miyaura Coupling

  • Electron-Withdrawing Groups : Compounds like 2-chloro-4-(trifluoromethyl)phenylboronic acid exhibit reduced reactivity due to the -CF3 group’s strong electron-withdrawing effect, which deactivates the boronic acid .

Research Findings and Trends

  • Synthetic Utility: The hydroxymethyl group’s versatility allows conjugation with polymers or nanoparticles, as demonstrated in cyclodextrin-based drug carriers .
  • Comparative Stability : this compound is more stable in aqueous media than carboxy-substituted analogs (e.g., 4-carboxy-2-chlorophenylboronic acid), which may undergo pH-dependent degradation .

Biological Activity

2-Chloro-4-(hydroxymethyl)phenylboronic acid (C₇H₈BClO₃) is a boronic acid derivative that has garnered attention for its diverse biological activities. This compound is primarily investigated for its potential applications in medicinal chemistry, particularly in enzyme inhibition, cancer therapy, and as a building block in organic synthesis.

The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This characteristic allows the compound to interact with various enzymes, inhibiting their activity by binding to the active sites. The boronic acid moiety specifically targets hydroxyl groups on enzymes, leading to the formation of stable complexes that modulate enzyme function.

Applications in Drug Development

  • Enzyme Inhibition :
    • The compound has been utilized as a tool for studying enzyme inhibition, particularly in the context of cancer treatment. Its ability to inhibit specific enzymes makes it a candidate for further development in therapeutic applications.
  • Boron Neutron Capture Therapy (BNCT) :
    • This compound is being investigated for its potential use in BNCT, a targeted radiation therapy for cancer that exploits the unique properties of boron compounds to selectively destroy tumor cells while minimizing damage to surrounding healthy tissue.
  • Synthesis of Complex Organic Molecules :
    • It serves as a versatile building block in the Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of complex organic molecules used in pharmaceuticals and materials science.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Inhibition Studies : Research has shown that this compound effectively inhibits certain carbonic anhydrases (CAs), which are enzymes involved in various physiological processes. For instance, it demonstrated significant inhibitory effects on CA IX, which is overexpressed in many tumors, making it a target for anticancer therapies .
  • Cellular Studies : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231. The compound's effectiveness was evidenced by an increase in annexin V-FITC-positive apoptotic cells, indicating its potential role as an anticancer agent .

Data Table: Biological Activity Overview

Biological ActivityDescriptionReference
Enzyme InhibitionInhibits carbonic anhydrases (CA IX), relevant for cancer treatment
Apoptosis InductionInduces apoptosis in MDA-MB-231 cells
BNCT ApplicationInvestigated for use in boron neutron capture therapy
Synthesis ApplicationsUsed as a building block in Suzuki-Miyaura cross-coupling reactions

Case Studies

Several case studies have explored the potential of this compound:

  • Case Study on Enzyme Inhibition :
    • A study focusing on CA IX inhibition revealed IC₅₀ values ranging from 10.93–25.06 nM, highlighting the compound's selectivity and potency against this enzyme compared to CA II .
  • Cancer Cell Line Study :
    • In experiments with MDA-MB-231 breast cancer cells, treatment with this compound resulted in a significant increase in apoptotic markers, demonstrating its potential as an anticancer therapeutic agent .

Q & A

Q. What are the standard synthetic routes for 2-Chloro-4-(hydroxymethyl)phenylboronic acid?

  • Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling or halogenation of pre-functionalized phenylboronic acids. For example, starting from 4-chlorophenylboronic acid (CAS 1679-18-1), hydroxymethylation can be achieved via formylation followed by reduction (e.g., NaBH4). Alternatively, direct functionalization of boronic acid esters (e.g., pinacol ester derivatives) with hydroxymethyl groups is reported . Purification often employs recrystallization or HPLC, with structural confirmation via <sup>1</sup>H/<sup>13</sup>C NMR and FT-IR.

Q. How is this compound characterized spectroscopically?

  • Methodological Answer :
  • NMR : <sup>1</sup>H NMR identifies the hydroxymethyl (-CH2OH) proton at δ 4.5–5.0 ppm (broad singlet) and aromatic protons split by chlorine (δ 7.2–8.0 ppm). <sup>11</sup>B NMR shows a peak near δ 30 ppm for boronic acid .
  • FT-IR : B-O stretching (~1350 cm<sup>-1</sup>) and O-H stretching (~3200 cm<sup>-1</sup>) confirm boronic acid and hydroxymethyl groups.
  • Mass Spectrometry : High-resolution MS (HRMS) calculates exact mass (e.g., 200.03 g/mol) to verify molecular formula .

Q. What safety precautions are essential during handling?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation (OSHA HCS standards) .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • First Aid : For skin contact, wash with water for 15 minutes; if inhaled, move to fresh air and seek medical attention .
  • Storage : Store at 0–6°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling efficiency be optimized with this boronic acid?

  • Methodological Answer :
  • Catalyst Selection : Pd(PPh3)4 or PdCl2(dppf) in DMF/H2O at 80°C improves yields.
  • Base Choice : Na2CO3 or Cs2CO3 enhances coupling with electron-deficient aryl halides.
  • Challenges : Steric hindrance from the hydroxymethyl group may reduce reactivity; microwave-assisted synthesis (100°C, 30 min) can mitigate this .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in <sup>1</sup>H NMR)?

  • Methodological Answer :
  • Dynamic Effects : Hydroxymethyl rotation or boronic acid self-condensation (forming anhydrides) may cause peak broadening. Use D2O exchange to identify exchangeable protons .
  • Impurity Analysis : Check for residual solvents (e.g., THF) via GC-MS.
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .

Q. What are the challenges in studying carbohydrate-binding interactions with this compound?

  • Methodological Answer :
  • Reversible Binding : The boronic acid forms pH-dependent esters with diols (e.g., glucose). Use fluorescence quenching assays at pH 8.5–9.0 to enhance binding .
  • Competing Interactions : Hydroxymethyl groups may participate in hydrogen bonding, complicating data. Control experiments with methyl-blocked analogs are recommended .

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